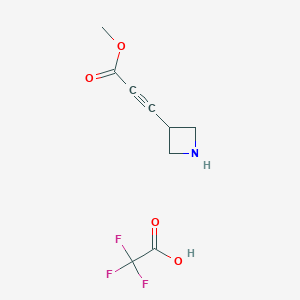

![molecular formula C16H16N2 B2757739 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 881041-49-2](/img/structure/B2757739.png)

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

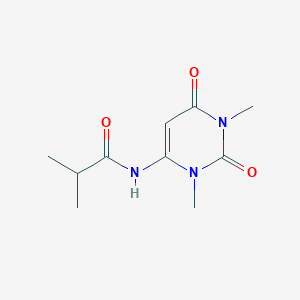

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine is an aromatic heterocyclic compound. It contains a six-membered ring with two nitrogen atoms at positions 1 and 3. The molecule exhibits interesting pharmacological properties, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .

Synthesis Analysis

Several methods exist for synthesizing pyrimidines, but specific details for the synthesis of this compound would require further literature review. One possible approach involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .

Molecular Structure Analysis

The molecular formula of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine is C₁₆H₁₆N₂. It consists of a fused imidazo[1,2-a]pyridine ring system with a 3,4-dimethylphenyl group at one position and a methyl group at another. The molecular weight is approximately 236.31 g/mol .

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polyimides

Researchers have synthesized novel polyimides derived from pyridine-containing aromatic dianhydride monomers, demonstrating their applications in creating materials with good thermal stability and mechanical properties. These polyimides possess low dielectric constants, making them suitable for electronic applications due to their excellent insulating properties (Wang et al., 2006).

Photophysical Studies of Rhenium(I) Complexes

Another study focused on the synthesis and characterization of Rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands. These complexes exhibit charge transfer and dual emission, demonstrating potential for applications in optical devices and sensors. The manipulation of excited states through structural modifications of the ligands allows for fine-tuning of photophysical properties (Salassa et al., 2008).

Development of Thermally Stable Polyimides for Metal Ion Adsorption

A study reported the synthesis of thermally stable polyimides and poly(amide-imide) based on pyridine and 1,3,4-oxadiazole moieties, highlighting their utility in the adsorption of metal ions like Co(II) from aqueous solutions. This research underscores the relevance of such polyimides in environmental applications, particularly in water purification and treatment processes (Mansoori et al., 2012).

Novel Polyimides with Pyridine and Oxadiazole Moieties

Further developments in polyimide research have led to the creation of novel materials incorporating pyridine and 1,3,4-oxadiazole moieties, offering improved solubility and thermal properties. These materials are of interest for their potential applications in electronics and materials science, particularly in the context of thermal stability and chemical resistance (Mansoori & Ghanbari, 2015).

Ionic Liquid Promoted Synthesis

The use of ionic liquids in the synthesis of imidazo[1,2-a]pyridines has been explored, demonstrating an environmentally friendly approach to chemical synthesis. This method offers a simple workup and the ability to easily separate the product from the reaction medium, showcasing the versatility of ionic liquids in organic synthesis (Shaabani et al., 2006).

Safety and Hazards

Orientations Futures

Research on pyrimidine derivatives, including 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine , should continue to explore novel synthetic routes, optimize anti-inflammatory properties, and minimize toxicity. Further investigation into structure-activity relationships (SARs) can guide the development of improved analogs .

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-11-6-7-14(9-13(11)3)15-10-18-8-4-5-12(2)16(18)17-15/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVZPXMHDCHLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-6-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2757661.png)

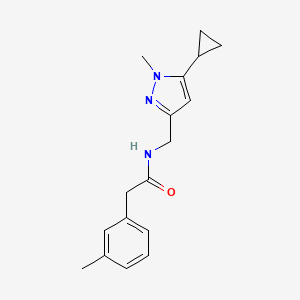

![ethyl 3-carbamoyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2757663.png)

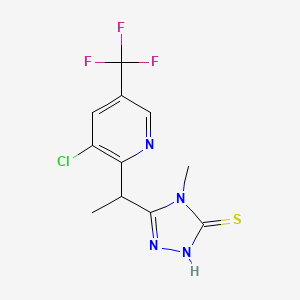

![1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2757665.png)

![5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2757667.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2757669.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaper hydroino[1,2-h]purine-2,4-dione](/img/structure/B2757673.png)

![6-Oxaspiro[4.5]decane-9-carbonitrile](/img/structure/B2757677.png)